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Ethyl 3-(2-benzylphenyl)-3-oxopropanoate
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Overview
Description
Ethyl 2-benzylbenzoylacetate is an organic compound with the molecular formula C17H16O3. It is an ester derived from benzoylacetic acid and ethyl alcohol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-benzylbenzoylacetate can be synthesized through a multi-step process involving the reaction of benzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of ethyl 2-benzylbenzoylacetate involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzylbenzoylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoylacetate derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoylacetate derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides.
Scientific Research Applications
Ethyl 2-benzylbenzoylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-benzylbenzoylacetate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved include ester hydrolysis and subsequent reactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoylacetate: Similar in structure but lacks the benzyl group.
Methyl 3-oxo-3-phenylpropanoate: Another ester with a similar backbone but different substituents.
Ethyl acetoacetate: A simpler ester used in similar synthetic applications
Uniqueness
Ethyl 2-benzylbenzoylacetate is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of both benzoyl and benzyl groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Biological Activity
Ethyl 3-(2-benzylphenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anthelmintic, and cytotoxic properties. The synthesis methods and structure-activity relationships (SAR) are also discussed based on diverse research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C16H15O3
- Molecular Weight : 255.29 g/mol
The compound features a benzyl group attached to a phenyl ring, contributing to its lipophilicity and potential bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives of ethyl 3-oxo compounds, including this compound. The minimum inhibitory concentrations (MICs) against several bacterial strains have been evaluated, demonstrating promising results.
Compound | MIC (mg/ml) | Bacterial Strain |
---|---|---|
This compound | 0.125 - 0.073 | E. sakazakii, E. coli, S. aureus, K. pneumoniae |
The compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .
Anthelmintic Activity
The anthelmintic effects of this compound were assessed using various concentrations against helminth species. The results indicated that the compound could effectively induce paralysis and death in these organisms.
Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |
---|---|---|
5 | 10.50 ± 2.29 | 41.33 ± 1.52 |
10 | 7.33 ± 2.56 | 20.66 ± 1.15 |
20 | 4.66 ± 1.52 | 11.33 ± 1.52 |
These findings suggest that this compound has significant anthelmintic potential, comparable to standard treatments like albendazole .
Cytotoxicity
Cytotoxicity assays revealed that this compound exhibits varying levels of toxicity across different cell lines. The compound's cytotoxicity was assessed by calculating the LC50 values, which indicate the concentration required to kill half of the test population.
Cell Line | LC50 (µg/ml) |
---|---|
HeLa | 280 |
MCF-7 | 765 |
These results demonstrate that while the compound shows promise as an antimicrobial and anthelmintic agent, careful consideration of its cytotoxic effects is necessary for therapeutic applications .
Study on Antimicrobial Efficacy
In a study focused on the development of new antimicrobial agents, this compound was synthesized and evaluated against multidrug-resistant (MDR) bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .
Evaluation of Anthelmintic Activity
Another case study involved testing the anthelmintic properties of the compound against Pheretima posthuma and Ascaridia galli. The study concluded that this compound could serve as a lead compound for developing new anthelmintics due to its effective paralysis and mortality rates in tested species .
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
ethyl 3-(2-benzylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C18H18O3/c1-2-21-18(20)13-17(19)16-11-7-6-10-15(16)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
LTHMGKHLRDMBNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
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